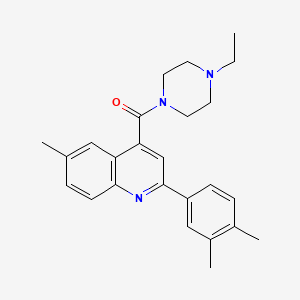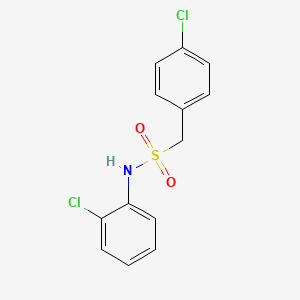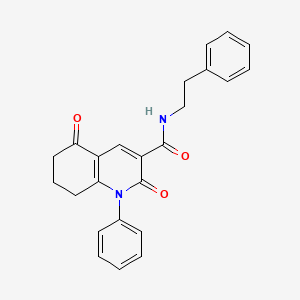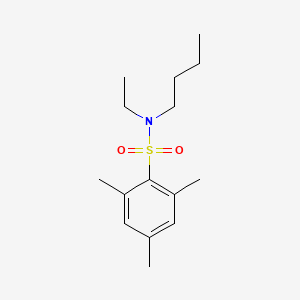![molecular formula C15H12N2O7 B4796930 [2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate](/img/structure/B4796930.png)
[2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate
Overview
Description
[2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate is an organic compound that features both nitrophenyl and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate typically involves the following steps:
Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor.
Coupling with furan-2-carbonylamino acetate: The nitrophenyl intermediate is then coupled with furan-2-carbonylamino acetate under specific conditions, often involving a catalyst and a solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale nitration: Using controlled conditions to ensure safety and efficiency.
Automated coupling reactions: Utilizing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, leading to different functionalized products.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
Oxidation: Oxidized nitrophenyl derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological assays: Utilized in various assays to study enzyme interactions and inhibition.
Drug development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Therapeutic agents: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material science: Used in the development of new materials with specific electronic or optical properties.
Polymer chemistry: Incorporated into polymers to modify their physical properties.
Mechanism of Action
The mechanism of action of [2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan moiety can interact with biological macromolecules through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(4-nitrophenyl)-2-oxoethyl] acetate: Lacks the furan moiety, making it less versatile in certain applications.
[2-(4-aminophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate: Contains an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
Uniqueness
Versatility: The presence of both nitrophenyl and furan moieties makes [2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate highly versatile in various chemical reactions.
Biological activity: The combination of these functional groups can lead to unique biological activities not observed in similar compounds.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c18-12(10-3-5-11(6-4-10)17(21)22)9-24-14(19)8-16-15(20)13-2-1-7-23-13/h1-7H,8-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHHJKGFLUHKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one](/img/structure/B4796867.png)
![N-(4-chlorobenzyl)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4796874.png)
![7-(1,3-benzothiazol-2-ylamino)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4796910.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4796911.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-YL]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}oxy)propan-2-OL dihydrochloride](/img/structure/B4796923.png)

![N-(4-bromo-2-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4796932.png)

![2-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4796947.png)
![(2Z,5Z)-3-methyl-2-(methylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B4796952.png)
![2,2,2-trifluoro-N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B4796966.png)
![1-(2-adamantyl)-2-[(5-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4796971.png)
